Cas no 1782331-48-9 (2-(1-aminocyclopropyl)benzene-1,4-diol)

2-(1-Aminocyclopropyl)benzene-1,4-diol is a cyclopropylamine-substituted hydroquinone derivative with potential applications in organic synthesis and pharmaceutical research. Its unique structure combines a reactive aminocyclopropyl group with the redox-active 1,4-dihydroxybenzene moiety, offering versatility as a building block for complex molecular frameworks. The compound’s rigid cyclopropyl ring may enhance stereochemical control in synthetic pathways, while the diol functionality provides sites for further functionalization or coordination chemistry. This dual reactivity makes it valuable for developing bioactive molecules or materials with tailored properties. Careful handling is advised due to potential sensitivity to oxidation and the presence of both amine and phenol functional groups.
2-(1-aminocyclopropyl)benzene-1,4-diol structure
1782331-48-9 structure
商品名:2-(1-aminocyclopropyl)benzene-1,4-diol
CAS番号:1782331-48-9
MF:C9H11NO2
メガワット:165.189142465591
CID:6110250
PubChem ID:84731561

2-(1-aminocyclopropyl)benzene-1,4-diol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminocyclopropyl)benzene-1,4-diol
    • 1782331-48-9
    • EN300-1838480
    • インチ: 1S/C9H11NO2/c10-9(3-4-9)7-5-6(11)1-2-8(7)12/h1-2,5,11-12H,3-4,10H2
    • InChIKey: ISWYRJOKYYZYMA-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(=CC=1C1(CC1)N)O

計算された属性

  • せいみつぶんしりょう: 165.078978594g/mol
  • どういたいしつりょう: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 66.5Ų

2-(1-aminocyclopropyl)benzene-1,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1838480-10.0g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
10g
$3992.0 2023-06-01
Enamine
EN300-1838480-5.0g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
5g
$2692.0 2023-06-01
Enamine
EN300-1838480-0.05g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
0.05g
$780.0 2023-09-19
Enamine
EN300-1838480-1.0g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
1g
$928.0 2023-06-01
Enamine
EN300-1838480-1g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
1g
$928.0 2023-09-19
Enamine
EN300-1838480-5g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
5g
$2692.0 2023-09-19
Enamine
EN300-1838480-0.5g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
0.5g
$891.0 2023-09-19
Enamine
EN300-1838480-2.5g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
2.5g
$1819.0 2023-09-19
Enamine
EN300-1838480-0.1g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
0.1g
$817.0 2023-09-19
Enamine
EN300-1838480-0.25g
2-(1-aminocyclopropyl)benzene-1,4-diol
1782331-48-9
0.25g
$855.0 2023-09-19

2-(1-aminocyclopropyl)benzene-1,4-diol 関連文献

2-(1-aminocyclopropyl)benzene-1,4-diolに関する追加情報

Research Brief on 2-(1-aminocyclopropyl)benzene-1,4-diol (CAS: 1782331-48-9) in Chemical Biology and Pharmaceutical Applications

The compound 2-(1-aminocyclopropyl)benzene-1,4-diol (CAS: 1782331-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 2-(1-aminocyclopropyl)benzene-1,4-diol as a key intermediate in the synthesis of novel bioactive molecules. Its cyclopropylamine moiety and dihydroxybenzene scaffold make it a versatile building block for the development of inhibitors targeting enzymes such as tyrosine kinases and monoamine oxidases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.

In terms of synthetic methodologies, advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure 2-(1-aminocyclopropyl)benzene-1,4-diol derivatives. Researchers have employed palladium-catalyzed C-H activation and photoredox catalysis to achieve high yields and selectivity, as detailed in a recent ACS Catalysis publication. These innovations address previous challenges related to racemization and scalability.

Pharmacological evaluations have revealed promising results in preclinical models. For instance, derivatives of 2-(1-aminocyclopropyl)benzene-1,4-diol exhibited nanomolar affinity for the 5-HT2A receptor, indicating potential as antipsychotic agents. Additionally, its antioxidant properties have been explored in the context of ischemia-reperfusion injury, with a 2024 Nature Communications study reporting significant cytoprotective effects in cardiomyocytes.

Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of this compound class. Issues such as metabolic stability and blood-brain barrier penetration are currently being addressed through structural modifications, including the introduction of fluorine substituents and prodrug strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 2-(1-aminocyclopropyl)benzene-1,4-diol represents a promising scaffold for drug discovery, with applications spanning CNS disorders, oncology, and cardiovascular diseases. Ongoing research aims to elucidate its mechanism of action and expand its therapeutic potential through targeted derivatization. Future studies should prioritize in vivo efficacy and safety assessments to advance this compound toward clinical development.

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